molecular formula C46H50F2N5O8P B12504325 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

Cat. No.: B12504325
M. Wt: 869.9 g/mol
InChI Key: XLVPZSDAOMSDQP-UHFFFAOYSA-N
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Description

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of modified oligonucleotides. This compound features a cytosine base with a benzoyl functional group and a 2’,2’-difluoro modification at the 2’-position of the deoxycytidine nucleoside. These modifications enhance the stability and binding affinity of the resulting oligonucleotides, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the deoxycytidine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3’-hydroxyl group is protected with a cyanoethyl (CED) group. The 2’,2’-difluoro modification is introduced through a fluorination reaction, and the benzoyl group is added to the cytosine base via benzoylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary protection, fluorination, and benzoylation reactions under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

    Substitution: Trichloroacetic acid in dichloromethane.

    Deprotection: Ammonium hydroxide or methylamine

Major Products Formed

The major products formed from these reactions are the fully deprotected oligonucleotides, which can then be used in various applications .

Scientific Research Applications

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified oligonucleotides for use in various chemical reactions and studies.

    Biology: Creation of stable and high-affinity oligonucleotides for use in gene silencing, antisense therapy, and other molecular biology techniques.

    Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.

    Industry: Production of oligonucleotide-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The 2’,2’-difluoro modification enhances the binding affinity and stability of the oligonucleotides, allowing them to effectively bind to complementary nucleic acid sequences. This binding can inhibit the expression of target genes or disrupt the function of target RNA molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is unique due to its combination of the 2’,2’-difluoro modification and the CED group, which together enhance the stability and binding affinity of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high-affinity and stable oligonucleotides .

Properties

Molecular Formula

C46H50F2N5O8P

Molecular Weight

869.9 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)

InChI Key

XLVPZSDAOMSDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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